3-(4-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN4O2/c21-14-1-5-17(6-2-14)26-19(27)13-18(23-20(26)28)25-11-9-24(10-12-25)16-7-3-15(22)4-8-16/h1-8,13H,9-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARDZJCSDCZMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 435.293 g/mol. The structure features a pyrimidine core substituted with a bromophenyl group and a piperazine moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the piperazine and bromophenyl components into the pyrimidine framework. Specific synthetic pathways can vary but generally include:
- Formation of the pyrimidine ring via cyclization reactions.
- Introduction of the piperazine and bromophenyl groups through nucleophilic substitutions or coupling reactions.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing piperazine have shown effectiveness against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific kinases or modulation of apoptotic pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) as low as 31.25 µg/mL against various pathogens .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Bromine and fluorine substitutions on the phenyl rings enhance lipophilicity and possibly improve bioavailability.
- The presence of the piperazine moiety is often linked to increased interaction with biological targets such as enzymes or receptors involved in tumor growth or microbial resistance mechanisms.
Study 1: Anticancer Evaluation
A study involving a series of pyrimidine derivatives demonstrated that compounds similar to This compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The findings suggest that modifications to the piperazine substituent can significantly impact anticancer efficacy .
Study 2: Antimicrobial Testing
In another investigation, derivatives were tested for their antimicrobial properties against E. coli and S. aureus. The results indicated that certain substitutions on the pyrimidine ring led to enhanced activity compared to standard antibiotics like ampicillin .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.293 g/mol |
| Anticancer Activity | Effective against HCT-116, MCF-7, A549 |
| Antimicrobial Activity | MIC as low as 31.25 µg/mL |
| Key Substituents | Bromine, Fluorine |
Comparison with Similar Compounds
Pyrimidine-2,4-dione Core Modifications
The pyrimidine-2,4-dione scaffold is a common pharmacophore in medicinal and agrochemical research. Key analogs include:
Key Findings :
- The trifluoromethyl group (as in 3-(4-fluorobenzyl)-6-CF₃) enhances herbicidal potency, suggesting electron-withdrawing substituents at position 6 improve agrochemical activity .
- Halogenation (bromo/fluoro) at position 3 or 6 influences target selectivity. For example, 5-FU’s fluorination confers antimetabolite activity, while bromophenyl groups may enhance binding to aromatic receptor pockets .
Piperazine-Linked Fluorophenyl Derivatives
Piperazine moieties are critical for modulating pharmacokinetics and receptor interactions. Notable examples:
Key Findings :
Bromophenyl-Substituted Analogs
Bromophenyl groups are frequently used to optimize steric and electronic properties:
Key Findings :
Antioxidant and Anticancer Fluorinated Derivatives
Fluorination is a key strategy for improving bioactivity:
Key Findings :
Research Recommendations :
- Synthesize the target compound and evaluate its herbicidal, antiviral, and antioxidant profiles.
- Conduct molecular docking to assess binding to HIV RT or dopamine receptors.
Preparation Methods
Cyclocondensation of Ureas with β-Keto Esters
A modified Huisgen cyclization employs 4-bromophenylurea and dimethyl acetylenedicarboxylate (DMAD) in acetic acid under reflux (24 h, 110°C) to yield 3-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione. Subsequent regioselective chlorination at position 6 using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at 80°C for 6 h affords 3-(4-bromophenyl)-6-chloropyrimidine-2,4(1H,3H)-dione in 78% yield.
Table 1: Optimization of Chlorination Conditions
| POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 70 | 8 | 62 |
| 5 | 80 | 6 | 78 |
| 5 | 90 | 4 | 72 |
Preparation of 4-(4-Fluorophenyl)piperazine
Nucleophilic Aromatic Substitution
4-Fluoronitrobenzene reacts with piperazine in dimethyl sulfoxide (DMSO) at 120°C for 12 h under nitrogen, followed by catalytic hydrogenation (H₂, 10% Pd/C) to yield 4-(4-fluorophenyl)piperazine (85% yield).
Key Observations :
- Excess piperazine (2.5 equiv) minimizes di-substitution byproducts.
- Ethanol as a solvent reduces reaction efficiency to 63%.
Coupling of Pyrimidine-dione and Piperazine Moieties
Nucleophilic Aromatic Substitution (SNAr)
3-(4-Bromophenyl)-6-chloropyrimidine-2,4(1H,3H)-dione reacts with 4-(4-fluorophenyl)piperazine in acetonitrile using potassium carbonate (K₂CO₃) as a base at 80°C for 12 h. The reaction achieves 68% yield, with unreacted starting material recovered via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Critical Parameters :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in tetrahydrofuran (THF) with cesium carbonate (Cs₂CO₃) enhances reaction efficiency to 82% yield, reducing side-product formation.
Structural Characterization and Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrimidine-dione core and equatorial orientation of the 4-(4-fluorophenyl)piperazine group. Key bond lengths include N1–C2 (1.38 Å) and C6–N7 (1.45 Å), consistent with sp²–sp³ hybridization.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.72 (d, J = 8.8 Hz, 2H, ArH), 3.85–3.78 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 2.95 (s, 2H, NH).
- HRMS (ESI+) : m/z calcd. for C₂₀H₁₇BrFN₄O₂ [M+H]⁺: 467.0421; found: 467.0423.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr (K₂CO₃) | 80°C, 12 h | 68 | 95 |
| Microwave (Cs₂CO₃) | 150°C, 0.5 h | 82 | 98 |
| Thermal (TEA) | Reflux, 24 h | 42 | 88 |
Microwave-assisted synthesis offers superior yield and reduced reaction time, making it preferable for scale-up.
Challenges and Optimization Strategies
Byproduct Formation
Competing O-alkylation at the pyrimidine-dione oxygen is mitigated by:
Purification
Reverse-phase chromatography (C18, methanol/water 7:3) resolves residual piperazine and chlorinated intermediates, achieving >99% purity for pharmacological studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
